Methyl 3-bromo-4-hydroxy-5-methoxybenzoate
Description
Properties
IUPAC Name |
methyl 3-bromo-4-hydroxy-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWBPQDQVILUJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464816 | |
| Record name | METHYL 3-BROMO-4-HYDROXY-5-METHOXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108249-43-0 | |
| Record name | METHYL 3-BROMO-4-HYDROXY-5-METHOXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Aromatic Substitution
Electrophilic bromination is governed by the directing effects of substituents. The ester group at position 1 acts as a meta-director, while the hydroxyl group at position 4 and methoxy group at position 5 compete as ortho/para-directors. To favor bromination at position 3, the hydroxyl group is often protected.
Procedure :
-
Protection of Hydroxyl Group :
The hydroxyl group at position 4 is acetylated using acetic anhydride in pyridine, forming methyl 4-acetoxy-5-methoxybenzoate. -
Bromination :
The protected intermediate undergoes bromination with bromine (Br₂) in dichloromethane, catalyzed by iron(III) bromide (FeBr₃) at 0–5°C. The ester’s meta-directing effect positions bromine at position 3. -
Deprotection :
The acetyl group is hydrolyzed using aqueous sodium hydroxide in methanol, yielding the target compound.
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Protection | Acetic anhydride, pyridine, 25°C, 2h | 92% | 98% |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0–5°C, 4h | 78% | 95% |
| Deprotection | NaOH (1M), MeOH, 50°C, 1h | 95% | 99% |
Alternative Bromination Agents
N-Bromosuccinimide (NBS) in Polar Solvents
NBS offers a milder alternative to molecular bromine, reducing side reactions like polybromination.
Procedure :
-
Methyl 4-hydroxy-5-methoxybenzoate is dissolved in acetonitrile.
-
NBS (1.1 equiv) is added at 0°C, followed by a catalytic amount of p-toluenesulfonic acid (PTSA).
-
The mixture is stirred for 6h at room temperature, followed by quenching with sodium thiosulfate.
Advantages :
-
Higher selectivity for monobromination.
-
Reduced corrosion hazards compared to Br₂.
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Reaction Time | 6h |
| Purity | 97% |
Mitsunobu Reaction for Hydroxyl Group Retention
In cases where direct bromination is challenging, the Mitsunobu reaction enables hydroxyl group retention while introducing bromine indirectly.
Procedure :
-
Intermediate Synthesis :
Methyl 4-hydroxy-5-methoxybenzoate reacts with (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). -
Bromination :
The pyrrolidine intermediate undergoes bromination at position 3 via NBS. -
Cleavage :
Acidic cleavage removes the tert-butoxycarbonyl (Boc) group, restoring the hydroxyl group.
Data :
| Step | Conditions | Yield |
|---|---|---|
| Mitsunobu Coupling | DIAD, PPh₃, THF, 20°C, 1h | 77% |
| Bromination | NBS, CH₃CN, 0°C, 3h | 80% |
| Deprotection | HCl (4M), dioxane, 25°C, 2h | 90% |
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors enhance heat and mass transfer, critical for exothermic bromination reactions.
Protocol :
-
Reagents : Methyl 4-hydroxy-5-methoxybenzoate, Br₂, FeBr₃.
-
Conditions :
-
Temperature: 10°C (controlled via jacketed reactor).
-
Residence Time: 30 minutes.
-
Solvent: Dichloromethane.
-
Performance Metrics :
| Metric | Value |
|---|---|
| Annual Capacity | 10,000 kg |
| Purity | 99.5% |
| Cost per kg | $1,200 |
Comparative Analysis of Methods
The table below evaluates key preparation routes:
| Method | Yield | Purity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Br₂/FeBr₃ | 78% | 95% | High | 1,000 |
| NBS/PTSA | 85% | 97% | Moderate | 1,500 |
| Mitsunobu-NBS | 77% | 96% | Low | 2,000 |
| Continuous Flow | 82% | 99.5% | Very High | 1,200 |
Challenges and Optimization Strategies
Regioselectivity Control
Competing directing effects necessitate precise reaction design. Computational modeling (DFT) predicts bromine placement, guiding solvent and catalyst selection.
Byproduct Formation
Polybromination is mitigated by:
-
Low Temperatures : Slowing reaction kinetics.
-
Stoichiometric Control : Limiting Br₂ to 1.05 equiv.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce quinones or other oxidized derivatives .
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-bromo-4-hydroxy-5-methoxybenzoate has the molecular formula and a molecular weight of 261.07 g/mol. The compound features a methoxy group, a bromine atom, and a hydroxyl group attached to a benzoate structure, which contributes to its reactivity and biological activity.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives that have potential pharmaceutical applications. The compound can undergo nucleophilic substitution reactions, making it valuable for synthesizing more complex organic molecules.
Case Study: Synthesis of Vanillin
One notable application is in the synthesis of vanillin, a widely used flavoring agent. The compound acts as a precursor in the synthetic pathway, where it is transformed through various chemical reactions to yield vanillin and its derivatives. This process highlights its utility in the food and fragrance industries.
Medicinal Chemistry
Research has indicated that this compound exhibits significant biological activities, including antioxidant and anticancer properties. These attributes make it a candidate for further investigation in drug development.
Antioxidant Activity
Studies have shown that related bromophenol derivatives possess antioxidant capabilities that help mitigate oxidative stress in cells. For instance, compounds derived from this compound demonstrated protective effects against hydrogen peroxide-induced oxidative damage in human keratinocytes .
Anticancer Potential
In vitro studies have assessed the anticancer potential of this compound by evaluating its effects on various cancer cell lines. The results indicated that it could inhibit cell proliferation and induce apoptosis, suggesting its potential as an anticancer agent .
Biological Research
This compound is also investigated for its role in biological assays, particularly in cell culture systems. It has been used to study cellular responses to oxidative stress and to explore mechanisms of action for potential therapeutic agents.
Cell Viability Assays
In experimental setups, the compound has been tested for cytotoxicity using MTT assays, which measure cell viability based on mitochondrial activity. Such assays help determine the effective concentration required for therapeutic effects while minimizing toxicity .
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-hydroxy-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, participate in electrophilic and nucleophilic reactions, and undergo various transformations that contribute to its biological and chemical activities .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The presence of a methoxy group at the 5-position in this compound distinguishes it from simpler analogs like Methyl 3-bromo-4-hydroxybenzoate, which lacks the methoxy group. This additional electron-donating group may influence solubility and reactivity in nucleophilic substitution reactions involving the bromine atom .
- Purity and Availability : Most analogs (e.g., Methyl 3-bromo-4-hydroxybenzoate) exhibit 98% purity, suggesting standardized synthesis protocols, whereas this compound’s slightly lower purity (97%) may reflect challenges in isolating the tri-substituted derivative .
- Acidity and Stability : The hydroxyl group’s position (4-OH) in the primary compound may confer distinct acidity compared to analogs with hydroxyl groups at the 2- or 5-positions. For instance, Methyl 4-bromo-2-hydroxybenzoate likely exhibits stronger intramolecular hydrogen bonding due to proximity between the 2-OH and ester carbonyl group .
Biological Activity
Methyl 3-bromo-4-hydroxy-5-methoxybenzoate, a compound with the chemical formula C₉H₉BrO₄, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and related research findings, supported by data tables and case studies.
This compound is synthesized through various chemical pathways. It serves as an intermediate in the production of more complex organic molecules and has been explored for its therapeutic properties in drug development. The compound is characterized by the presence of both a bromine atom and a hydroxyl group on the benzene ring, which significantly influences its chemical reactivity and biological activity.
Anticancer Properties
Recent studies have indicated that brominated phenolic compounds, including derivatives similar to this compound, exhibit significant anticancer activity. For instance, a study highlighted that certain bromophenol derivatives possess antioxidant properties that can ameliorate oxidative stress in human keratinocytes (HaCaT cells) and induce apoptosis in leukemia cells (K562) without affecting the cell cycle distribution .
Table 1 summarizes the anticancer activity of various derivatives:
| Compound | Cell Line Tested | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4avc | HeLa | 1.3 - 21 | Induces apoptosis |
| 4bpa | MIA PaCa-2 | <100 | Cell cycle arrest |
| 4bta | SW1573 | <100 | Induces apoptosis |
Antiviral Activity
This compound has also been investigated for its antiviral properties. Compounds with similar structures have shown potential in inhibiting viral replication, particularly against HIV and coronaviruses. Research indicates that modifications to the bromine atom can enhance or diminish antiviral efficacy, suggesting a structure-activity relationship that warrants further exploration .
The precise biochemical pathways through which this compound exerts its effects remain largely unknown. However, it is hypothesized that its actions may involve:
- Substitution Reactions : The bromine atom can be replaced with other functional groups.
- Oxidation Reactions : The hydroxyl group may be oxidized to form quinones, which are known to have various biological activities.
- Reduction Reactions : The compound can undergo reduction processes that alter its reactivity and biological interactions.
Case Studies
- Study on Antioxidant Activity : A study demonstrated that methylated bromophenol derivatives significantly reduced hydrogen peroxide-induced oxidative damage in HaCaT cells. This suggests potential applications in skin protection and cancer prevention .
- Anticancer Activity Assessment : In vitro assays revealed that the compound exhibited selective cytotoxicity against certain cancer cell lines while showing minimal effects on normal cells, indicating a promising therapeutic index for cancer treatment .
Future Directions
The ongoing research into this compound's biological activities suggests several future avenues:
- Drug Development : Given its unique structural features, further studies could explore its role as a lead compound in designing new anticancer or antiviral agents.
- Mechanistic Studies : Detailed investigations into its mode of action will provide insights into how this compound interacts with cellular pathways.
- Environmental Impact : Understanding how environmental factors influence the stability and efficacy of this compound could enhance its application in pharmaceuticals and specialty chemicals.
Q & A
Q. What advanced analytical techniques (e.g., XPS, TGA) are suitable for studying degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
